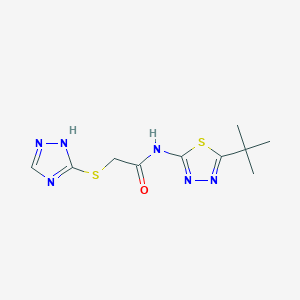
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide
説明
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide, also known as TTA-A2, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TTA-A2 is a synthetic compound that was first synthesized in 2008 by a group of researchers at the University of Texas at Austin. Since then, TTA-A2 has been extensively studied for its mechanism of action and its potential use in various scientific applications.
作用機序
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide involves the activation of the Nrf2 pathway. The Nrf2 pathway is a cellular pathway that regulates the expression of antioxidant and detoxification genes. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide activates the Nrf2 pathway by inhibiting the activity of the protein Keap1, which normally inhibits the activation of the Nrf2 pathway. Activation of the Nrf2 pathway leads to the upregulation of various antioxidant and detoxification genes, which can protect cells from oxidative stress and inflammation.
Biochemical and Physiological Effects
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide can protect cells from oxidative stress and inflammation. Additionally, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to have anti-cancer effects and can induce apoptosis in cancer cells. In vivo studies have shown that N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide can protect against neurodegenerative diseases and can improve cognitive function.
実験室実験の利点と制限
One of the main advantages of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide is its potential use as a neuroprotective agent. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases. Additionally, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to have anti-inflammatory effects, which can be beneficial in various disease models. One of the limitations of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide is its solubility in water. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide is only soluble in organic solvents, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide. One potential direction is the use of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide as a therapeutic agent for neurodegenerative diseases. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, and further studies are needed to determine its potential as a therapeutic agent. Additionally, further studies are needed to determine the optimal dosage and administration of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide in animal models. Another potential direction is the use of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide as an anti-cancer agent. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to induce apoptosis in cancer cells, and further studies are needed to determine its potential as an anti-cancer agent.
合成法
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide involves a multi-step process that includes the reaction of various chemical reagents. The first step involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-thiol with 2-bromoacetic acid to form the intermediate compound, 5-tert-butyl-1,3,4-thiadiazol-2-yl)acetic acid. This intermediate compound is then reacted with sodium azide to form the azide derivative. The final step involves the reaction of the azide derivative with 4H-1,2,4-triazole-3-thiol to form N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide.
科学的研究の応用
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide is in the field of neuroscience. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. Additionally, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to have anti-inflammatory effects and can reduce inflammation in the brain.
特性
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6OS2/c1-10(2,3)7-14-16-9(19-7)13-6(17)4-18-8-11-5-12-15-8/h5H,4H2,1-3H3,(H,11,12,15)(H,13,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDYHQSXAZXNDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)CSC2=NC=NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60975260 | |
| Record name | N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-2-[(1H-1,2,4-triazol-3-yl)sulfanyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5986130 | |
CAS RN |
5986-13-0 | |
| Record name | N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-2-[(1H-1,2,4-triazol-3-yl)sulfanyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5776960.png)
![2-[4-(4-methoxyphenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5776961.png)
![N-[2-(hydroxymethyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5776969.png)
![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5776973.png)
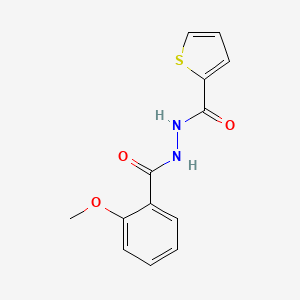
![ethyl 4-{[3-(2-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5776992.png)
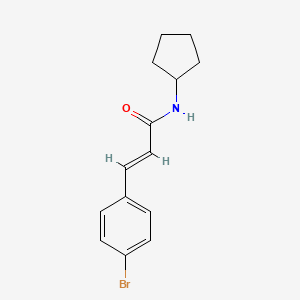
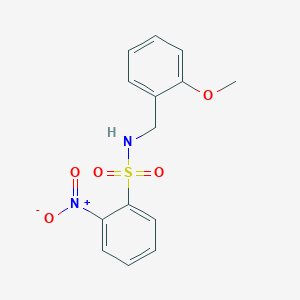
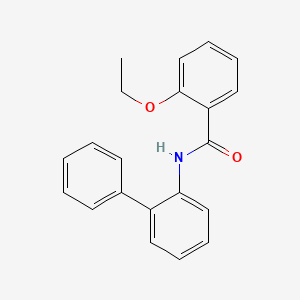
![diethyl [hydroxy(3-nitrophenyl)methyl]phosphonate](/img/structure/B5777023.png)
![N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5777031.png)
![2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)pyrimidine](/img/structure/B5777041.png)
![2-({[1-(2,4-dimethoxyphenyl)ethylidene]amino}oxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5777047.png)